

CGRP Receptor Signaling and Telcagepant's Mechanism of Action

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Compound of Interest

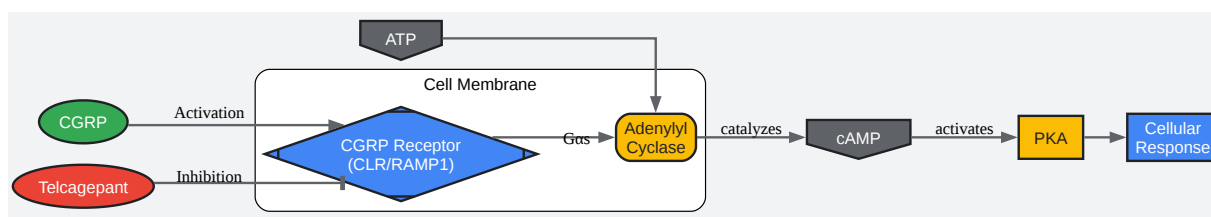
Compound Name: *Telcagepant*

Cat. No.: *B1682995*

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The binding of the CGRP neuropeptide to its receptor initiates a conformational change, leading to the activation of the associated G α s protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. This second messenger then activates downstream effectors like Protein Kinase A (PKA), leading to various cellular responses.

Telcagepant acts as an antagonist, occupying the receptor binding site to prevent CGRP-induced signaling.

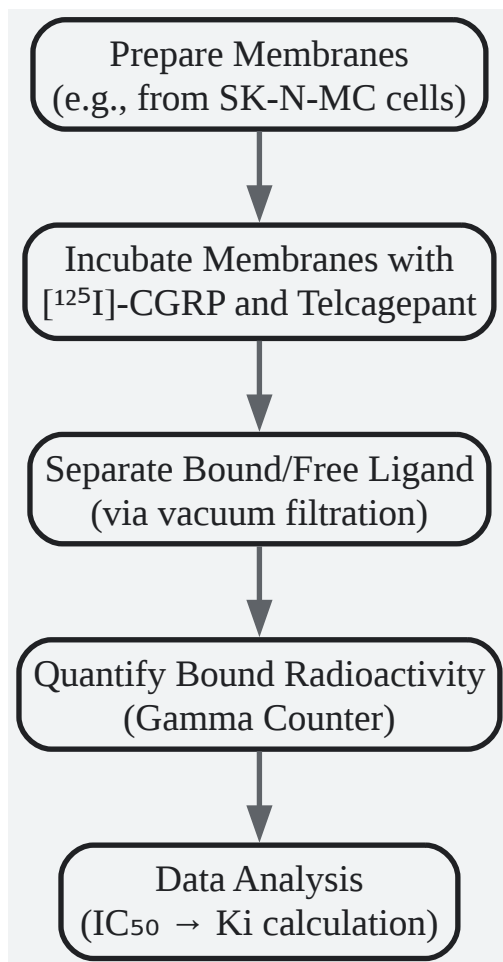


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Caption: CGRP receptor signaling cascade and the inhibitory point of **telcagepant**.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (K_i) of **telcagepant** for the human CGRP receptor by measuring its ability to displace a radiolabeled CGRP ligand.



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Caption: Workflow for a competitive radioligand binding assay.

Methodology

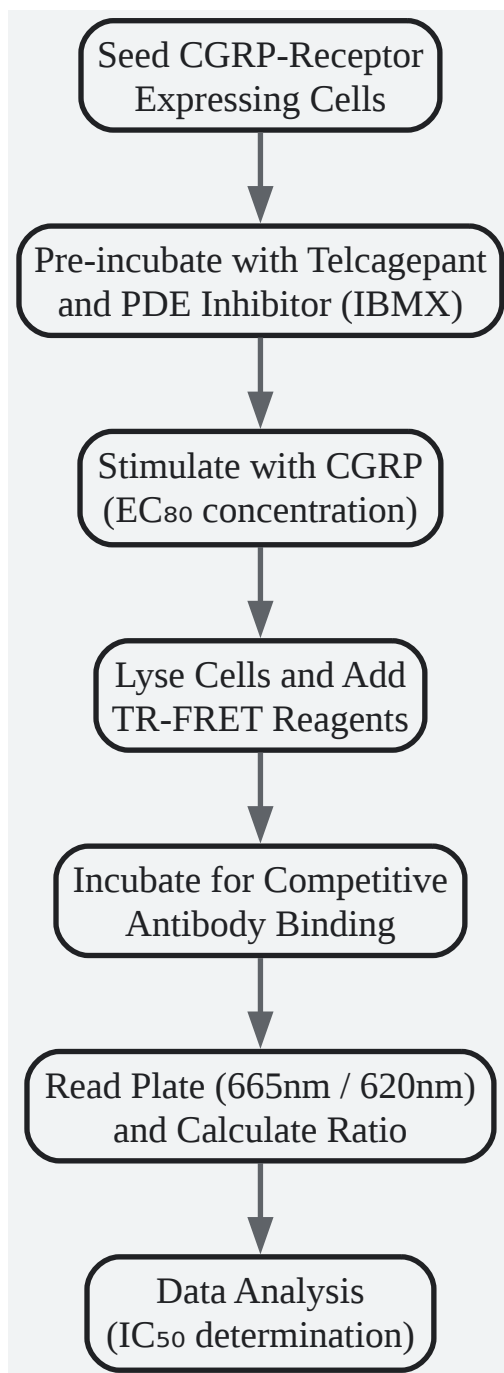
- Cell Culture and Membrane Preparation:
 - Culture a cell line endogenously or recombinantly expressing the human CGRP receptor (e.g., SK-N-MC or HEK293 cells) to confluence.
 - Harvest the cells and wash with ice-cold PBS.

- Homogenize the cell pellet in an ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
- Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, 5 mM MgCl₂, pH 7.5) and determine the protein concentration via a Bradford or BCA assay.
- Competitive Binding Assay:
 - In a 96-well plate, combine the following in a total volume of 100 µL:
 - Cell membranes (e.g., 5-10 µg of protein).
 - A fixed concentration of radiolabeled CGRP (e.g., 50 pM of [¹²⁵I]-hCGRP).
 - Increasing concentrations of **telcagepant** (e.g., 10⁻¹² M to 10⁻⁶ M).
 - For determining non-specific binding, use a high concentration of unlabeled CGRP (e.g., 1 µM). For total binding, use a vehicle control instead of **telcagepant**.
 - Incubate the plate for 2 hours at room temperature with gentle agitation.
- Filtration and Quantification:
 - Rapidly filter the assay mixture through a GF/C glass fiber filter mat pre-soaked in binding buffer using a cell harvester.
 - Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the log concentration of **telcagepant**.
- Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC_{50} value.
- Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant for the receptor.

Protocol 2: TR-FRET cAMP Accumulation Assay

This protocol describes a functional assay to quantify the ability of **telcagepant** to inhibit CGRP-stimulated intracellular cAMP production using a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.



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Caption: Workflow for a TR-FRET based cAMP accumulation assay.

Methodology

- Cell Preparation:

- Seed HEK293 cells stably expressing the human CGRP receptor in a 384-well, low-volume white plate at a density of 5,000-10,000 cells per well.
- Incubate overnight to allow for cell attachment.
- Compound Treatment and Stimulation:
 - Carefully remove the growth medium from the wells.
 - Add 5 μ L of stimulation buffer (e.g., HBSS with 20 mM HEPES) containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to prevent cAMP degradation.
 - Add 5 μ L of **telcagepant** at 4x the final desired concentration (prepared in stimulation buffer with IBMX).
 - Pre-incubate the plate for 30 minutes at room temperature.
 - Add 5 μ L of human α -CGRP at 4x its EC₈₀ concentration (the concentration that produces 80% of the maximal cAMP response, determined in a prior experiment).
 - Incubate for 30 minutes at room temperature.
- cAMP Detection (using a commercial TR-FRET kit, e.g., THUNDER™ or LANCE®):
 - The assay is based on the competition between cellular cAMP and a europium (Eu)-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a far-red acceptor fluorophore.
 - Add 5 μ L of the Eu-labeled cAMP tracer and 5 μ L of the acceptor-labeled anti-cAMP antibody in lysis buffer to each well.
 - Seal the plate and incubate for 60 minutes at room temperature in the dark.
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET compatible microplate reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

- Calculate the 665/620 nm emission ratio. This ratio is inversely proportional to the concentration of cAMP in the cells.
- Plot the emission ratio against the log concentration of **telcagepant**.
- Use a sigmoidal dose-response (variable slope) equation to fit the data and determine the IC₅₀ value, which represents the concentration of **telcagepant** required to inhibit 50% of the CGRP-stimulated cAMP production.

Data Presentation

Experimental results should be tabulated for clear comparison. The data below are representative examples.

Table 1: Binding Affinity of **Telcagepant** for the Human CGRP Receptor

Compound	Radioligand	Cell Line	IC ₅₀ (nM)	Ki (nM)
Telcagepant	[¹²⁵ I]-hCGRP	SK-N-MC	1.15	0.77
CGRP (unlabeled)	[¹²⁵ I]-hCGRP	SK-N-MC	~0.5	~0.3

Table 2: Functional Inhibition of CGRP-Stimulated cAMP Accumulation

Compound	Assay Type	Cell Line	CGRP Concentration	IC ₅₀ (nM)
Telcagepant	TR-FRET	HEK293-hCGRPR	0.3 nM (EC ₈₀)	2.2
Antagonist X	TR-FRET	HEK293-hCGRPR	0.3 nM (EC ₈₀)	Value

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